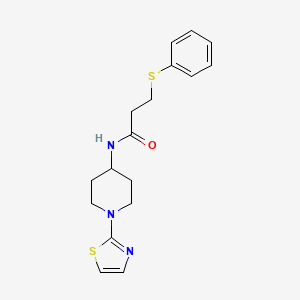

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c21-16(8-12-22-15-4-2-1-3-5-15)19-14-6-10-20(11-7-14)17-18-9-13-23-17/h1-5,9,13-14H,6-8,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOXKBRWBAQFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCSC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.

Piperidine Derivative Synthesis: The thiazole ring is then reacted with a piperidine derivative, often through nucleophilic substitution.

Coupling with Phenylthio Group: The final step involves coupling the piperidine-thiazole intermediate with a phenylthio group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine rings are often involved in binding interactions, while the phenylthio group can influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations Among Analogs

The following table highlights structural differences between the target compound and its analogs:

Impact of Substituents on Properties

Thiazole vs. Other Heterocycles

- The thiazol-2-yl group in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, which is critical for kinase inhibition (e.g., CDK7 inhibitors in ).

Phenylthio vs. Substituted Phenyl Groups

- The unsubstituted phenylthio group in the target compound offers moderate lipophilicity (logP ~3.5 predicted).

Piperidine Modifications

- Substitution at the piperidine 1-position with thiazol-2-yl (target) vs. 2-phenylethyl () significantly alters steric bulk and receptor interactions. The phenylethyl group in opioid analogs () facilitates µ-opioid receptor binding, whereas the thiazole may redirect activity toward kinase targets.

Biological Activity

3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OS, with a molecular weight of approximately 298.39 g/mol. The compound contains a thiazole ring, a piperidine moiety, and a phenylthio group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 298.39 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 8 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

The compound appears to inhibit the Bcl-2 protein, which is known for its role in preventing apoptosis in cancer cells. By inhibiting Bcl-2, the compound promotes cell death in malignant cells while sparing normal cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been found to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced neurotoxicity, administration of this compound resulted in:

- Reduced neuronal loss : Histological analysis showed significantly fewer apoptotic cells in treated groups compared to controls.

- Improved behavioral outcomes : Mice demonstrated better performance in cognitive tasks post-treatment.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Q & A

Q. What synthetic routes are recommended for preparing 3-(phenylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide?

The synthesis typically involves coupling a thiazole-piperidine amine with a phenylthio-propanoyl moiety. A common approach uses amide bond formation via carbodiimide coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF or dichloromethane. For example, analogous compounds have been synthesized by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert conditions, followed by purification via column chromatography . Reaction optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and catalysts (e.g., HOBt for reduced racemization).

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Key methods include:

- NMR spectroscopy (¹H and ¹³C): To verify proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and carbon backbone connectivity .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ m/z matching calculated [M+H]+) .

- HPLC : To assess purity (>95% by UV detection at 254 nm) .

- Elemental Analysis : To validate C, H, N, S content against theoretical values .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

- Solubility : Screen solvents (e.g., DMSO, ethanol, aqueous buffers) via saturation solubility tests. Polar aprotic solvents like DMSO are often preferred for stock solutions .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and selectivity for this compound?

The ICReDD framework () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions. For example:

- Reaction Path Search : Identify low-energy pathways for amide bond formation using Gaussian or ORCA.

- Machine Learning : Train models on historical reaction data (solvent, catalyst, yield) to narrow experimental parameters (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address discrepancies in spectral data during characterization?

- Cross-Verification : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to resolve ambiguous peaks in crowded regions (e.g., piperidine CH₂ groups) .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

- Structural Modifications :

- Replace the phenylthio group with bioisosteres (e.g., pyridyl or fluorophenyl) to enhance solubility .

- Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring to reduce logP .

- SAR Studies : Test analogs in vitro for target binding (e.g., enzyme inhibition assays) and correlate substituent effects with activity .

Q. How can computational modeling predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and prioritize analogs for synthesis .

Methodological Notes

- Data Contradiction Analysis : If biological activity conflicts with docking predictions, re-evaluate protonation states (Epik) or solvent models (implicit vs. explicit) .

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (e.g., temperature, solvent ratio) with minimal experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.